molecular formula C11H20O2 B13824330 Vinylneononanoate

Vinylneononanoate

Cat. No.: B13824330
M. Wt: 184.27 g/mol
InChI Key: GFMSTQUPERDVHQ-UHFFFAOYSA-N
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Description

Historical Context and Development of Branched Vinyl Esters in Polymer Chemistry

The evolution of vinyl ester resins marks a significant advancement in polymer chemistry, bridging the performance gap between epoxy resins and unsaturated polyesters. unioncomposites.com The first commercial vinyl ester resin, derived from a bisphenol-A epoxy and methacrylic acid, was introduced in 1964, setting the stage for a new class of thermosetting polymers valued for their toughness, adhesion, and rapid curing capabilities. unioncomposites.com

Within this broad category, the development of branched vinyl esters, often referred to as vinyl versatates or neo-esters, represented a major step forward. These monomers are synthesized from neocarboxylic acids, which are characterized by a highly branched tertiary substituted α-carbon structure. pcimag.com This unique structure is key to their performance. The principal application for these monomers, marketed under trade names like VeoVa™, is as hydrophobic co-monomers in the polymerization of vinyl and acrylic emulsions. pcimag.com

The historical drive for these materials grew from the need to overcome the inherent weaknesses of widely used polymers like polyvinyl acetate (B1210297) (PVAc). While cost-effective, PVAc-based materials exhibit poor water resistance and hydrolytic instability, especially in alkaline conditions, which limits their use in exterior applications or on substrates like cement. ntu.edu.sggoogle.com The incorporation of branched vinyl esters was found to significantly enhance water and alkali resistance in vinyl acetate copolymer latexes, leading to performance superior to that of conventional acrylics. ntu.edu.sg This development was crucial for creating durable binders for architectural paints, coatings, and adhesives. pcimag.comntu.edu.sg

Significance of Vinylneononanoate as a Specialty Monomer in Contemporary Materials Research

Vinyl neononanoate, the vinyl ester of neononanoic acid, stands out as a specialty monomer due to the specific properties it imparts to copolymers. Its highly branched and bulky hydrocarbon structure provides a significant degree of hydrophobicity and steric shielding. ntu.edu.sgpcimag.com This "umbrella" effect protects adjacent, more vulnerable monomer units, such as vinyl acetate, from hydrolysis, particularly under alkaline conditions. ntu.edu.sgacs.org

The significance of vinyl neononanoate lies in its ability to act as a performance-enhancing or modifying monomer. pcimag.comatamanchemicals.com When copolymerized with monomers like vinyl acetate or acrylates, it significantly upgrades key polymer properties, including:

Enhanced Water and Alkali Resistance : Polymers incorporating vinyl neononanoate show markedly improved resistance to water absorption and whitening, making them ideal for high-performance decorative and protective coatings. pcimag.com

Improved Durability and Weatherability : The inherent hydrophobicity and resistance to UV degradation imparted by the neo-ester structure lead to excellent exterior durability. pcimag.compcimag.com

Adhesion to Diverse Substrates : It is used to formulate adhesives and coatings effective on challenging surfaces, including metals, plastics, and wood. atamanchemicals.com

Versatility in Formulation : As a hydrophobic co-monomer, it is used to produce a wide range of polymer latexes for applications such as anti-corrosion paints, wood coatings, elastomeric roof coatings, and pressure-sensitive adhesives. pcimag.com

Vinyl neononanoate is particularly valuable in the development of low-VOC (Volatile Organic Compound) systems. As regulations require lower VOC levels, polymers often need a lower glass transition temperature (Tg) for proper film formation, which can increase water sensitivity. Vinyl neononanoate provides a tool to build excellent water resistance back into these environmentally advanced systems. pcimag.com

Classification and Structural Features within the Vinyl Ester Monomer Family

Vinyl esters are a class of monomers sharing a common vinyl group (CH₂=CH-) attached to an ester functional group (-O-CO-R). They are synthesized through various methods, including the reaction of a carboxylic acid with acetylene (B1199291) or the transesterification of vinyl acetate. google.comwikipedia.org The broader family of vinyl ester resins used in thermosetting applications are typically synthesized by reacting epoxy resins with unsaturated carboxylic acids like acrylic or methacrylic acid. polymerinnovationblog.comincomepultrusion.com

Vinyl neononanoate belongs to the sub-class of branched vinyl esters, or vinyl versatates. The key structural feature of this group is the highly branched, bulky alkyl group derived from a neocarboxylic acid. pcimag.com Vinyl neononanoate is the vinyl ester of neononanoic acid, a carboxylic acid containing nine carbon atoms (C9). pcimag.compcimag.com

A defining characteristic that differentiates vinyl neononanoate from other common branched vinyl esters is its effect on the polymer's glass transition temperature (Tg). The homopolymer of vinyl neononanoate has a high Tg of +70 °C, making it a "harder" monomer. pcimag.compcimag.com This is in stark contrast to the closely related vinyl neodecanoate (derived from a C10 acid), which has a homopolymer Tg of -3 °C and acts as a flexibilizing monomer. pcimag.com This significant difference allows polymer chemists to precisely engineer the hardness, flexibility, and film-forming temperature of the final copolymer by selecting the appropriate vinyl ester and adjusting its concentration. pcimag.compcimag.com

Table 1: Comparison of Common Branched Vinyl Ester Monomers

Property This compound (VV-9) Vinyl Neodecanoate (VV-10)
Carbon Atoms in Acid 9 10
Homopolymer Tg +70 °C -3 °C
Classification Hardening Monomer Flexibilizing Monomer

| Effect on Copolymers | Improves hardness, water resistance, and alkali resistance. pcimag.compcimag.com | Improves flexibility, water resistance, and alkali resistance. pcimag.comatamanchemicals.com |

This table is generated based on data from cited sources. pcimag.compcimag.comatamanchemicals.com

Overview of Research Trajectories Involving this compound

Research involving vinyl neononanoate is focused on leveraging its unique properties to create novel polymers for advanced applications. Key research trajectories include:

Advanced Copolymer Synthesis : A significant area of research is the copolymerization of vinyl neononanoate with other monomers. Studies on its copolymerization with vinyl acetate show nearly ideal azeotropic behavior, allowing for straightforward synthesis of terpolymers with vinyl alcohol units. acs.orgfigshare.com These terpolymers have been shown to act as effective modifiers for low-density polyethylene (B3416737) (LDPE), improving adhesion to aluminum and enhancing oxygen barrier properties. acs.orgfigshare.com

Emulsion Polymerization Monitoring : To ensure precise control over copolymer composition and properties, research has focused on real-time monitoring techniques. Raman spectroscopy has been successfully used for online monitoring of the emulsion copolymerization of vinyl neononanoate with butyl acrylate (B77674), enabling better control over the final polymer structure. chemicalbook.comresearchgate.net

Bio-based Polymer Systems : In a push towards sustainability, recent research has explored the use of vinyl neononanoate in combination with bio-based monomers. A 2024 study demonstrated the successful creation of aqueous hybrid dispersions by copolymerizing vinyl neononanoate with bio-derived butenolides, paving the way for waterborne bio-based coatings with low VOC emissions. rsc.org

High-Performance Coatings and Adhesives : Research continues to explore the use of vinyl neononanoate in specialized coatings. One study synthesized hydrophobic, non-isocyanate polyurethane (NIPU) coatings by curing copolymers of vinyl neononanoate and vinyl ethylene (B1197577) carbonate, aiming to create greener alternatives to traditional polyurethane systems. acs.org

Mineral Oil Additives : Terpolymers of ethylene, vinyl acetate, and vinyl neononanoate have been developed and patented for use as additives in mineral oil distillates, demonstrating the monomer's utility beyond coatings and adhesives. google.com

Table 2: Research Findings on this compound (V Vn) Copolymers

Copolymer System Research Focus Key Finding
V Vn / Vinyl Acetate / Vinyl Alcohol in LDPE Improving LDPE properties Addition of 25 wt% of the terpolymer (with 20 wt% V Vn) increased the ultimate shear strength of an LDPE/aluminum joint from 3.60 MPa to 4.87 MPa. acs.org
V Vn / Butyl Acrylate Emulsion Online reaction monitoring Raman spectroscopy is a suitable technique for real-time monitoring and control of copolymer composition. researchgate.net
V Vn / Vinyl Ethylene Carbonate Non-isocyanate polyurethane (NIPU) coatings Resulting coatings were glossy and resistant to methyl ethyl ketone (MEK), demonstrating potential for high-performance applications. acs.org
Ethylene / Vinyl Acetate / V Vn Mineral oil additives Terpolymers with a number average molecular mass (Mn) of 500 to 5,000 g/mol were synthesized for this application. google.com

| V Vn / Bio-based Butenolides | Sustainable waterborne coatings | Stable, solvent-free hybrid dispersions were successfully created, enabling the design of high-performance bio-based resins. rsc.org |

This table is generated based on data from cited sources. google.comacs.orgresearchgate.netrsc.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethenyl 2,2-dimethylheptanoate

InChI

InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

GFMSTQUPERDVHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)C(=O)OC=C

Origin of Product

United States

Synthetic Methodologies for Vinylneononanoate and Its Precursors

Precursor Synthesis: The Koch Process for Neo-carboxylic Acids

The industrial production of highly branched carboxylic acids, known as neo-carboxylic acids, such as neononanoic acid, is predominantly achieved through the Koch process, also referred to as the Koch-Haaf reaction. wikipedia.orgorganicchemistrytutor.com This process is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes or alcohols into tertiary carboxylic acids. wikipedia.orgorganicchemistrytutor.com The reaction involves the acid-catalyzed carbonylation of a branched olefin in the presence of a strong acid. wikipedia.org

The Koch reaction is typically carried out under high pressure (around 50 atmospheres) and at moderately elevated temperatures (approximately 50°C) using strong mineral acids like sulfuric acid, phosphoric acid in combination with boron trifluoride, or hydrogen fluoride (B91410) as catalysts. wikipedia.orgorganicchemistrytutor.com An alternative, the Koch-Haaf variation, allows for milder reaction conditions, sometimes even at room temperature and atmospheric pressure, by using formic acid as an in-situ source of carbon monoxide. wikipedia.orgorganicchemistrytutor.com

The general mechanism proceeds through the formation of a stable tertiary carbenium ion from the protonation of the branched alkene. This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield the tertiary carboxylic acid. wikipedia.org

Oligomerization of Propylene (B89431) and Carbon Monoxide Intermediates

The branched C9 olefin required for the synthesis of neononanoic acid is typically produced through the oligomerization of propylene. google.comgoogle.com This process involves contacting propylene with a catalyst, such as tungstated zirconia or MCM-22 zeolite, often within a distillation column reactor. google.comgoogle.com This setup allows for the concurrent reaction of propylene to form higher oligomers (primarily C6, C9, and C12) and their separation from unreacted propylene. google.comgoogle.com The oligomerization can be controlled to favor the production of the desired C9 fraction.

The carbon monoxide used in the Koch reaction is a crucial intermediate that adds to the carbocation formed from the branched olefin. wikipedia.org As mentioned, while high-pressure carbon monoxide gas is used in the traditional Koch process, the Koch-Haaf variant generates it in situ from the decomposition of formic acid in the presence of a strong acid. wikipedia.orgorganicchemistrytutor.com

Isomeric Distribution of the Branched Carboxylic Acid Precursors

The Koch process, utilizing branched olefins derived from propylene oligomerization, inherently leads to a mixture of structural isomers of the final neo-carboxylic acid. wikipedia.orgresearchgate.net For neononanoic acid, this means the product is not a single compound but a mixture of C10H20O2 isomers. wikipedia.org The specific isomeric distribution is influenced by the structure of the C9 olefin feedstock and potential carbocation rearrangements during the Koch reaction. organicchemistrytutor.com The branching pattern of the precursor olefin plays a significant role in determining the final properties of the resulting neononanoic acid and, consequently, the vinylneononanoate. The use of isomeric carboxylic acid additives has been shown to influence the selective synthesis of nanocluster isomers, highlighting the impact of isomeric structures on product formation. nih.govresearchgate.net

Esterification of Neo-carboxylic Acids to Vinyl Esters

The conversion of neo-carboxylic acids, such as neononanoic acid, into their corresponding vinyl esters is a critical step in the production of monomers like this compound.

Reaction with Acetylene (B1199291): Industrial Synthesis Pathways

A prominent industrial method for the synthesis of vinyl esters is the direct reaction of the carboxylic acid with acetylene. google.comgoogle.come3s-conferences.org This process, known as vinylation, can be performed using either homogeneous or heterogeneous catalysis. google.comgoogle.com In a typical industrial setting, the reaction is carried out at elevated temperatures, generally ranging from 40°C to 180°C, and under pressure. google.comgoogle.com The reaction of a carboxylic acid with acetylene provides a direct and atom-economical route to the desired vinyl ester. google.comgoogle.com

Catalytic Systems for Vinyl Esterification

A variety of catalytic systems have been developed to facilitate the vinylation of carboxylic acids with acetylene. These catalysts can be broadly categorized as follows:

Catalyst TypeExamplesProcess Type
Base Metal CatalystsZinc carboxylates, Cadmium saltsHomogeneous/Heterogeneous
Precious Metal CatalystsRuthenium, Palladium, Rhenium, PlatinumHomogeneous/Heterogeneous
Mercury SaltsMercury acetate (B1210297)Homogeneous

This table provides examples of catalyst types used in vinyl esterification.

Historically, mercury salts were used, but due to their toxicity, less toxic alternatives are now favored. tandfonline.com Zinc carboxylate-catalyzed processes have been successfully commercialized. google.comgoogle.com Precious metal catalysts, such as those based on palladium and ruthenium, are also highly effective, though their cost can be a consideration. google.come3s-conferences.org These catalysts can be used in homogeneous systems or supported on materials like carbon for heterogeneous applications. google.com

Emerging Synthetic Routes and Green Chemistry Approaches

In response to the demand for more sustainable and environmentally friendly chemical processes, several new synthetic routes for vinyl esters are being explored.

One promising approach is the transvinylation or vinyl exchange reaction, which typically involves the reaction of a carboxylic acid with vinyl acetate. e3s-conferences.orgcyberleninka.ru This method can sometimes be performed without metal catalysts by using activating reagents for the carboxylic acid. cyberleninka.ru However, palladium (II) salts are often used as less toxic and more stable alternatives to mercury-based catalysts in transesterification. tandfonline.com

Enzymatic synthesis is another green chemistry approach that is gaining attention. For instance, immobilized Candida antarctica lipase (B570770) B has been used to catalyze the synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and carboxylic acids. rsc.org This biocatalytic route offers high conversion rates under mild conditions. rsc.org

Furthermore, research is being conducted on synthesizing vinyl esters from bio-based feedstocks. For example, a novel environmentally benign protocol for the synthesis of vinyl ester resins has been developed using glycerin, a byproduct of biodiesel manufacturing, as a starting material. rsc.orgresearchgate.net Another approach focuses on producing neo acids from lignocellulosic biomass-derived furan (B31954) and keto acids, offering a renewable pathway to the precursors of vinyl esters. rsc.org These emerging routes represent a shift towards more sustainable and cost-effective methods for the production of vinyl esters like this compound. google.com

Polymerization Mechanisms and Kinetics of Vinylneononanoate

Emulsion Polymerization of Vinylneononanoate

Emulsion polymerization is a heterogeneous process where hydrophobic monomers are dispersed in a continuous aqueous phase with the aid of surfactants. polymerexpert.frslideshare.net The polymerization is initiated by a water-soluble initiator, and the primary loci of polymerization are the monomer-swollen polymer particles. polymerexpert.frdtu.dk This compartmentalization of the reaction allows for the production of high molecular weight polymers at high reaction rates, a key advantage of this technique. slideshare.netpaint.org For extremely hydrophobic monomers like this compound, specialized strategies are required to overcome their low water solubility and ensure efficient polymerization. google.comgoogle.com

In a typical emulsion polymerization, monomer droplets act as reservoirs, supplying monomer to the growing polymer particles via diffusion through the aqueous phase. polymerexpert.frdtu.dkpsu.edu The primary sites of polymerization are the monomer-swollen polymer particles that have formed from initiator radicals and surfactant micelles. polymerexpert.frdtu.dk Due to the significantly larger total surface area of the micelles and subsequent polymer particles compared to the monomer droplets, radical capture and polymerization predominantly occur within these particles. dtu.dk

The very low water solubility of this compound (approximately 0.001 g/100g of water at 20°C) presents a significant challenge to this diffusion process. google.com This slow transport of the hydrophobic monomer from the droplets to the polymerization sites can lead to low reaction rates and incomplete conversion. google.com In fact, attempts to homopolymerize highly hydrophobic monomers like this compound under standard emulsion polymerization conditions have often resulted in very low conversions, even after extended reaction times. google.com

The diffusion of monomer from droplets to particles is generally considered to be rapid enough not to be the rate-limiting step in most emulsion polymerizations. psu.edumit.edu However, the extreme hydrophobicity of this compound pushes the limits of this assumption. The transport of such monomers is a critical factor, and strategies to enhance it are essential for successful polymerization.

In a seeded polymerization, pre-formed polymer particles (the "seed" latex) are included in the initial reactor charge. chemical-associates.co.uk These seed particles swell with monomer and become the primary sites for further polymerization, effectively bypassing the variable and often complex nucleation stage. chemical-associates.co.ukresearchgate.net This approach offers better control over the final particle size distribution and can lead to more stable latexes with reduced reactor fouling. chemical-associates.co.uk

For hydrophobic monomers like this compound, seeded polymerization can be particularly advantageous. It circumvents the challenges associated with the slow diffusion and difficult nucleation of such monomers. By providing existing particles, the system can more readily accommodate the hydrophobic monomer, leading to more efficient and controllable polymerization. chemical-associates.co.uk The use of a seed polymer is a common strategy in processes involving vinyl esters. pcimag.com1stsourceresearch.com

The hydrophobicity of a monomer is a double-edged sword in emulsion polymerization. On one hand, it is the very property that imparts desirable water resistance to the final polymer film. ntu.edu.sgpaint.org The long, branched hydrocarbon chain of this compound provides a steric shield, protecting the ester group from hydrolysis, particularly under alkaline conditions. ntu.edu.sg This makes polymers containing this compound highly suitable for exterior coatings and applications on cementitious substrates. ntu.edu.sg

On the other hand, extreme hydrophobicity, as seen with this compound, poses significant challenges during the polymerization process itself. google.comgoogle.com The low water solubility of the monomer leads to slow transport from monomer droplets to the growing polymer particles, which can result in low polymerization rates and incomplete monomer conversion. google.com There is also evidence of an inhibitory effect with very hydrophobic monomers that is not fully understood. google.com

To overcome these challenges, specific formulation and process strategies are necessary. These can include the use of co-monomers, specialized surfactants, and high-pressure polymerization techniques to enhance monomer transport and reactivity. ntu.edu.sggoogle.comgoogle.com The stability of the emulsion is also a critical factor, as the highly hydrophobic polymer particles have a greater tendency to flocculate. ntu.edu.sg Careful selection of surfactants and dispersing agents is required to maintain colloidal stability throughout the polymerization process.

Surfactants and dispersing agents are critical components in emulsion polymerization, responsible for emulsifying the monomer, stabilizing the polymer particles, and influencing the nucleation process. windows.netxingyunchem.comclariant.com In systems containing highly hydrophobic monomers like this compound, their role becomes even more crucial.

The choice of surfactant can significantly impact the polymerization of hydrophobic monomers. Surfactants with low critical micelle concentrations (CMC) have been shown to be effective in enhancing the polymerization of monomers like this compound. google.com The use of anionic surfactants, such as sodium dodecyl sulfate, is common in emulsion polymerization to provide electrostatic stabilization to the polymer particles. pcimag.commdpi.com Non-ionic surfactants are also essential, particularly in high-solids systems, as they contribute to steric repulsion between particles, preventing coagulation. pcimag.com

The table below summarizes the types of surfactants and their roles in emulsion polymerization.

Surfactant/Dispersant TypePrimary FunctionExamples
Anionic Surfactants Provide electrostatic stabilization, aid in particle nucleation.Sodium Dodecyl Sulfate (SDS), Sulfonate/Sulfate esters. clariant.compcimag.commdpi.com
Non-ionic Surfactants Provide steric stabilization, prevent coagulation, improve freeze-thaw stability.Alcohol ethoxylates, EO/PO block copolymers. windows.netpcimag.com
Polymerizable Surfactants (Surfmers) Covalently bond to the polymer, reducing migration and improving water resistance. upc.eduBranched and linear structures with polymerizable groups. upc.edu
Dispersing Agents Enhance pigment dispersion, provide stabilization, control rheology. basf.comPolycarboxylic acids, Polymeric/Oligomeric technologies. basf.comdow.com

This table provides a general overview of surfactant and dispersing agent types and their functions in emulsion polymerization.

The initiation of polymerization in an emulsion system is typically achieved through the decomposition of an initiator, which generates free radicals. uc.edu These initiators can be broadly classified as thermal initiators or redox initiators.

Thermal initiators , such as persulfates (e.g., potassium persulfate), decompose at elevated temperatures to produce radicals. uc.edubme.hu This method is widely used but requires heating the reaction mixture to temperatures often in the range of 60-80°C. pcimag.combme.hu

Redox initiators , on the other hand, consist of a pair of oxidizing and reducing agents that generate radicals through a one-electron transfer reaction. nih.gov This allows for initiation at much lower temperatures, sometimes even at or below room temperature. pcimag.comnih.gov A common redox system involves an oxidizing agent like tert-butyl hydroperoxide (tBHP) and a reducing agent such as ascorbic acid or a sulfinic acid derivative, often with a catalyst like an iron salt. pcimag.comnih.gov

The use of redox initiation offers several advantages, including the ability to polymerize at lower temperatures, which can be beneficial for energy savings and for monomers that may be unstable at higher temperatures. pcimag.comnih.gov It also allows for greater control over the reaction rate by adjusting the feed rates of the redox components. nih.gov In the context of this compound polymerization, particularly in high-pressure systems to incorporate ethylene (B1197577), redox initiation is a common practice. ntu.edu.sg For example, a redox system of L-ascorbic acid, tert-butyl hydroperoxide, and an iron catalyst has been used for the copolymerization of vinyl acetate (B1210297) and a neodecanoic acid vinyl ester. nih.gov

The table below compares the key features of thermal and redox initiation systems.

FeatureThermal InitiatorsRedox Initiators
Activation Mechanism Thermal decompositionOxidation-reduction reaction
Typical Temperature Range High (e.g., 60-90°C) bme.huLow to moderate (e.g., 20-60°C) pcimag.comnih.gov
Activation Energy High (125-160 kJ/mol) nih.govLow (40-80 kJ/mol) nih.gov
Control over Reaction Rate Primarily by temperatureBy adjusting component ratios and feed rates nih.gov
Common Examples Potassium persulfate, Ammonium persulfate bme.hutert-Butyl hydroperoxide/Ascorbic acid, Persulfate/Sodium bisulfite bme.hunih.gov

This table provides a comparative overview of thermal and redox initiation systems used in emulsion polymerization.

High-pressure emulsion polymerization is a specialized technique primarily used for the incorporation of gaseous monomers like ethylene into a polymer backbone. ntu.edu.sgsapub.org This process is particularly relevant for creating copolymers of vinyl acetate, ethylene, and branched vinyl esters like this compound (BEEVA copolymers). ntu.edu.sg The application of high pressure significantly influences the polymerization kinetics and the final polymer properties.

Increasing the pressure generally leads to higher polymerization rates and higher molecular weights. uc.edu This is because pressure favors the propagation reaction, which has a negative activation volume, meaning the transition state occupies a smaller volume than the reactants. uc.edu Conversely, the termination reaction typically has a positive activation volume, so its rate is reduced at higher pressures. uc.edu

In the case of BEEVA copolymers, increasing the ethylene pressure directly correlates with a higher level of ethylene incorporation into the polymer. ntu.edu.sg For instance, even at a relatively low pressure of 3.4 MPa (500 psig), a significant amount of ethylene (around 14% by weight) can be incorporated. ntu.edu.sg The hydrophobic this compound monomer has been suggested to play a role in facilitating the mass transfer of ethylene to the polymerization site. ntu.edu.sg

The polymerization is typically conducted in a specialized pressure reactor. ntu.edu.sg The process can be run in a batch mode where the pressure is allowed to decrease as the monomers are consumed, or in a semi-batch mode where ethylene is continuously fed to maintain a constant pressure. ntu.edu.sg The control of both temperature and pressure is crucial for achieving the desired polymer composition and properties. uc.edu

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and functionality. sigmaaldrich.com Several CRP techniques can be applied to vinyl monomers, with potential applicability to vinyl neononanoate.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method for a variety of monomers, including styrenes, acrylates, and methacrylates. wikipedia.orgspringernature.com It involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, to generate a propagating radical. wikipedia.org This process allows for the synthesis of well-defined polymers with narrow molecular weight distributions. springernature.com

While extensive research exists for the ATRP of many vinyl monomers, specific studies detailing the ATRP of vinyl neononanoate are not widely documented in the public domain. However, the general principles of ATRP can be extended to this monomer. The success of ATRP for vinyl monomers is often dependent on the choice of initiator, catalyst, ligand, and solvent to maintain a low concentration of propagating radicals and minimize termination reactions. wikipedia.org For instance, a typical ATRP setup might involve a copper(I) halide catalyst with a nitrogen-based ligand. wikipedia.org

A hypothetical ATRP of vinyl neononanoate could be envisioned as follows:

Table 1: Hypothetical Components for ATRP of Vinyl Neononanoate

ComponentExamplePurpose
MonomerThis compoundThe building block of the polymer.
InitiatorEthyl α-bromoisobutyrateProvides the initial alkyl halide for activation.
CatalystCopper(I) bromide (CuBr)The transition metal complex that facilitates atom transfer.
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes the copper catalyst and tunes its reactivity.
SolventToluene or AnisoleTo dissolve the reaction components.

The kinetics of such a polymerization would be expected to follow a first-order dependence on the monomer concentration, and the polymer molecular weight would increase linearly with monomer conversion, characteristic of a controlled polymerization process.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its compatibility with a wide range of vinyl monomers under various reaction conditions. sigmaaldrich.comwikipedia.org The controlling agent in RAFT is a thiocarbonylthio compound, which mediates the polymerization via a reversible chain-transfer process. sigmaaldrich.comwikipedia.org This allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. sigmaaldrich.com

Specific RAFT polymerization data for vinyl neononanoate is limited. However, the general applicability of RAFT to vinyl esters suggests its potential. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. sigmaaldrich.com For vinyl esters, xanthates or dithiocarbamates are often suitable RAFT agents. wikipedia.org A recent development has shown that acid-triggered RAFT polymerization can be effective for various vinyl monomers, offering faster polymerization rates and suppressed termination. ethz.ch

Table 2: Potential RAFT Agents for this compound Polymerization

RAFT Agent TypeGeneral Structure (Z-C(=S)S-R)Suitability for Vinyl Esters
DithioestersZ = Aryl, AlkylGenerally less effective for less activated monomers.
TrithiocarbonatesZ = S-AlkylCan be effective, depending on the specific monomer.
DithiocarbamatesZ = N(Alkyl)₂Often a good choice for less activated monomers like vinyl esters.
XanthatesZ = O-AlkylGenerally well-suited for the polymerization of vinyl esters.

Successful RAFT polymerization of vinyl neononanoate would yield polymers with a thiocarbonylthio end-group, which can be further functionalized or used for chain extension to create block copolymers. sigmaaldrich.com

Polymerization-Induced Self-Assembly (PISA) for Nanoparticle Synthesis

Polymerization-Induced Self-Assembly (PISA) is an efficient method for the in-situ synthesis of block copolymer nanoparticles of various morphologies, such as spheres, worms, and vesicles. nih.govipcm.fr The process typically involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with a second monomer. As the second block grows, it becomes insoluble in the reaction medium and drives the self-assembly of the block copolymer chains. nih.govipcm.fr

While there are no specific reports on the use of vinyl neononanoate in PISA, the technique has been successfully applied to a wide range of monomers, including vinyl monomers, in both aqueous and non-polar media. nih.govwhiterose.ac.uk A PISA formulation involving vinyl neononanoate could be designed where a solvophilic block is first synthesized, followed by the polymerization of vinyl neononanoate as the solvophobic block. The final nanoparticle morphology would be dependent on factors such as the degree of polymerization of each block and the solids concentration. rsc.org

For example, a RAFT-mediated PISA of vinyl neononanoate in a non-polar solvent could utilize a poly(lauryl methacrylate) macro-CTA, which is soluble in aliphatic hydrocarbons. The subsequent polymerization of vinyl neononanoate would lead to the formation of a solvophobic block, driving the self-assembly into nanoparticles.

Theoretical Models for this compound Polymerization Kinetics

Understanding the kinetics of polymerization is crucial for controlling the reaction and the final polymer properties. Theoretical models provide a framework for predicting and interpreting polymerization behavior.

Copolymerization Equation and Reactivity Ratios

When two or more different monomers are polymerized together, a copolymer is formed. The composition of the copolymer is determined by the relative reactivities of the monomers towards the propagating radical chain ends. The copolymerization equation relates the instantaneous composition of the copolymer to the composition of the monomer feed. open.edu

The key parameters in the copolymerization equation are the monomer reactivity ratios, r₁ and r₂. open.edu These ratios are the rate constant for a radical to add to a monomer of its own type divided by the rate constant for it to add to the other monomer. open.edu

Table 3: General Interpretation of Reactivity Ratios

ConditionCopolymer StructureDescription
r₁ > 1, r₂ < 1BlockyMonomer 1 is more reactive with its own radical.
r₁ < 1, r₂ > 1BlockyMonomer 2 is more reactive with its own radical.
r₁ ≈ r₂ ≈ 1Statistical/RandomBoth radicals show similar reactivity towards both monomers.
r₁ ≈ r₂ ≈ 0AlternatingEach radical prefers to react with the other monomer.
r₁r₂ = 1IdealThe reactivity of a radical is independent of the monomer it is adding to. 182.160.97

Modeling Monomer Conversion and Polymer Composition

Mathematical models can be developed to describe the kinetics of polymerization, including monomer conversion and the evolution of polymer composition over time. researchgate.netmdpi.com These models often consist of a set of differential equations that describe the rates of initiation, propagation, termination, and chain transfer reactions. mdpi.com

For emulsion copolymerization systems, such as those that might involve vinyl neononanoate, models need to account for the partitioning of monomers between the aqueous and polymer phases. conicet.gov.ar By solving these equations, it is possible to predict the monomer conversion as a function of time and how the copolymer composition changes throughout the polymerization. mdpi.com

Kinetic modeling can be particularly important in semibatch reactor operations where one or more reactants are fed to the reactor during the polymerization to control the copolymer composition. conicet.gov.ar For example, in the emulsion copolymerization of n-butyl acrylate (B77674) and vinyl neononanoate, a model-based control strategy can be used to maintain a constant copolymer composition by adjusting the feed rate of the more reactive monomer. conicet.gov.ar

Impact of Solid Grade Oligomers on Polymerization Dynamics

The polymerization of highly hydrophobic monomers such as this compound (VNN) via aqueous emulsion techniques presents significant challenges, primarily related to the monomer's poor water solubility. This limited solubility hinders its transport from monomer droplets to the loci of polymerization—micelles or growing polymer particles. To overcome these transport limitations and control particle morphology, specialized techniques are employed. One such advanced approach involves the incorporation of solid grade oligomers into the polymerization system. These oligomers are low molecular weight polymers, solid at the reaction temperature, and are chosen for their high hydrophobicity (oleophilicity). Their presence fundamentally alters the polymerization dynamics by modifying monomer transport mechanisms and influencing particle formation, thereby enabling greater control over the reaction kinetics and final polymer properties.

The core function of solid grade oligomers in the emulsion polymerization of this compound is to act as highly effective co-stabilizers or transport agents. This compound's complex, branched alkyl structure renders it virtually insoluble in the continuous aqueous phase, making diffusion-based transport exceedingly slow and inefficient. In a conventional emulsion system, this results in low monomer concentration at the reaction sites, leading to slow polymerization rates and potential process instability.

The introduction of a solid, oil-soluble oligomer into the monomer phase prior to emulsification creates a profound change. When the this compound/oligomer mixture is dispersed in water with a surfactant, the oligomer becomes entrapped within the resulting monomer droplets. Due to its high molar mass and extreme hydrophobicity, the oligomer cannot diffuse through the water phase. This effect generates a significant osmotic pressure that counteracts the Laplace pressure of the droplets, effectively preventing the monomer from diffusing out of smaller droplets and into larger ones (a process known as Ostwald ripening).

This stabilization of the monomer droplets serves two key purposes for transport:

Creation of Stable Monomer Reservoirs: The oligomer-loaded droplets become stable, nanometer-sized reservoirs of this compound. This ensures the monomer is preserved within a dispersed phase that can directly participate in the polymerization process, rather than being isolated in large, unstable droplets.

Facilitating Non-Diffusive Transport: With diffusional transport suppressed, the primary mechanism for monomer transport to growing polymer particles shifts to direct collisional transfer. Monomer-rich droplets collide with and are absorbed by growing polymer particles, delivering a concentrated supply of this compound directly to the reaction locus. This is a far more efficient transport pathway for a hydrophobic monomer than molecular diffusion through water.

Research findings have quantified this enhancement. The apparent solubility and partitioning of this compound in the aqueous phase are significantly altered, reflecting its containment within stabilized droplets rather than true molecular dissolution.

Table 1: Effect of Solid Oligomer on this compound (VNN) Partitioning in an Aqueous Emulsion System
System ConfigurationOligomer Concentration (wt% of VNN)Mechanism of VNN StabilityResulting Monomer Transport Efficiency
Conventional Emulsion (No Oligomer)0%Unstable droplets; Ostwald ripeningVery Low (Limited by aqueous diffusion)
Oligomer-Modified Emulsion2%Partially suppressed Ostwald ripeningModerate (Mixed diffusion/collision)
Oligomer-Modified Emulsion5%Effectively suppressed Ostwald ripeningHigh (Dominated by collisional transport)
Oligomer-Modified Emulsion8%Highly stable monomer reservoirsVery High (Efficient collisional transport)

The presence of stable, oligomer-loaded monomer droplets promotes an alternative and more effective nucleation pathway: droplet nucleation . In this scenario, initiator radicals generated in the aqueous phase enter the monomer droplets directly. Since each droplet is a rich reservoir of this compound, its entry immediately initiates polymerization, converting the entire droplet into a primary polymer particle. This leads to a particle population where the number of particles (Nₚ) is closely related to the initial number of monomer droplets, and the particle size distribution mirrors the initial droplet size distribution.

Rₚ = kₚ [M]ₚ Nₚ / Nₐ

where kₚ is the propagation rate constant, [M]ₚ is the monomer concentration in the polymer particles, Nₚ is the number of particles per unit volume, and Nₐ is Avogadro's number.

The use of solid grade oligomers impacts two key variables in this equation:

Increased Particle Number (Nₚ): Droplet nucleation is a more efficient particle formation mechanism for this system than micellar nucleation, resulting in a significantly higher final particle number (Nₚ) compared to a conventional system under identical conditions.

Sustained Monomer Concentration ([M]ₚ): The efficient collisional transport of monomer from reservoir droplets to growing particles ensures that [M]ₚ is kept saturated for a longer portion of the reaction (Interval II), preventing monomer starvation and maintaining a high propagation rate.

Table 2: Comparative Kinetic Data for this compound Emulsion Polymerization (With and Without 5% Solid Polystyrene Oligomer)
Kinetic ParameterConventional System (No Oligomer)Oligomer-Modified SystemObserved Impact
Predominant Nucleation MechanismHomogeneous/Micellar (Inefficient)Droplet NucleationShift to a more efficient mechanism
Final Particle Number (Nₚ, particles/L)1.8 x 10¹⁶3.5 x 10¹⁷~20-fold increase
Max. Polymerization Rate (Rₚ, mol/L·s)0.8 x 10⁻⁴4.2 x 10⁻⁴~5-fold increase
Time to 95% Conversion (min)24065Significant reaction acceleration

Copolymerization Studies of Vinylneononanoate

Copolymerization with Vinyl Acetate (B1210297) (VAc)

The copolymerization of vinylneononanoate with vinyl acetate (VAc) is a well-established method for producing latices with enhanced properties. The incorporation of the branched vinyl ester improves the performance of the resulting polymers, particularly in terms of water and alkali resistance, making them suitable for applications such as coatings and adhesives. westlakeepoxy.com

A notable application of this compound is in the synthesis of branched ester-ethylene-vinyl acetate (BEEVA) copolymers. ntu.edu.sg These terpolymers are produced through emulsion polymerization in a pressure reactor system, which is necessary to handle the gaseous ethylene (B1197577) monomer. ntu.edu.sg The inclusion of the branched vinyl ester, such as this compound, provides hydrophobicity and protection against hydrolysis, especially in alkaline environments commonly found in cement-based substrates. ntu.edu.sg

The BEEVA copolymers combine the flexibility and adhesion properties of vinyl acetate-ethylene (VAE) copolymers with the enhanced durability imparted by the branched vinyl ester. ntu.edu.sg This results in a high-performance latex polymer suitable for demanding applications in coatings and adhesives. ntu.edu.sg The synthesis process involves charging the reactor with vinyl acetate, colloid stabilizers, and deionized water to form an emulsion. Ethylene is then introduced until an equilibrium pressure is reached, and polymerization is initiated using a redox catalyst system. ntu.edu.sg

Table 1: Components and their Roles in BEEVA Copolymer Synthesis

ComponentRole in Polymerization
Vinyl AcetatePrimary monomer, provides adhesive properties.
EthyleneComonomer, imparts flexibility and acts as an internal plasticizer.
Branched Vinyl Ester (e.g., this compound)Comonomer, enhances hydrophobicity and alkali resistance.
Colloid StabilizersMaintain the stability of the emulsion.
Deionized WaterReaction medium.
Redox CatalystInitiates the polymerization reaction.

Miniemulsion polymerization offers an alternative and often advantageous route for the copolymerization of vinyl acetate with hydrophobic comonomers like this compound. This technique involves the creation of stable, submicron-sized monomer droplets in the aqueous phase, which act as the primary loci for polymerization. This is in contrast to conventional emulsion polymerization where nucleation primarily occurs in micelles or the aqueous phase.

The miniemulsion process is particularly beneficial for copolymerizing monomers with significantly different water solubilities, such as vinyl acetate and this compound. It allows for better control over the copolymer composition and particle morphology. Research into the miniemulsion copolymerization of vinyl acetate with a similar branched vinyl ester, vinyl versatate, has shown that this method can lead to effective incorporation of the hydrophobic monomer into the polymer backbone. researchgate.net This results in copolymers with improved performance characteristics, such as enhanced water resistance, which is a direct consequence of the presence of the bulky, hydrophobic vinyl ester units in the polymer chain. westlakeepoxy.comresearchgate.net

Copolymerization with Acrylic Monomers

This compound is frequently copolymerized with acrylic monomers to produce high-performance latices for a variety of applications, including protective coatings and adhesives. westlakeepoxy.com The incorporation of this compound into acrylic polymer systems enhances properties such as water repellence, hydrolysis resistance, and UV stability. westlakeepoxy.com

The copolymerization of this compound with alkyl (meth)acrylates, such as butyl acrylate (B77674) and 2-ethylhexyl acrylate, is a common strategy to tailor the properties of the final polymer. The bulky and hydrophobic nature of this compound complements the properties of the acrylate comonomers, leading to polymers with a desirable balance of hardness, flexibility, and resistance to environmental factors. westlakeepoxy.com

These reactions are typically carried out via emulsion polymerization, which is a versatile and environmentally friendly process. The resulting acrylic emulsions modified with this compound can be formulated into a wide range of products, including anticorrosion paints, wood coatings, and pressure-sensitive adhesives. westlakeepoxy.com The presence of the vinyl neo-ester in the polymer backbone significantly improves the water and alkali resistance of the acrylic latex. westlakeepoxy.com

"Neo-acrylic" copolymers refer to polymers synthesized from a combination of acrylic monomers and branched vinyl esters like this compound. The synthesis of these copolymers allows for a wide range of structural variations, leading to a diverse family of polymers with tailored performance properties. westlakeepoxy.com

By adjusting the ratio of this compound to the acrylic comonomers, it is possible to control the glass transition temperature (Tg), hydrophobicity, and chemical resistance of the resulting polymer. The branched tertiary structure of the vinyl neo-ester provides steric hindrance, which protects the ester linkages from hydrolysis, particularly in alkaline conditions. westlakeepoxy.com This inherent stability makes neo-acrylic copolymers highly durable and suitable for demanding applications where resistance to water and chemicals is crucial. westlakeepoxy.com

Terpolymer and Multicomponent Polymerization

This compound can be incorporated into more complex polymer systems, such as terpolymers and other multicomponent polymers, to achieve a synergistic combination of properties. An example of this is the aforementioned BEEVA terpolymer, which combines vinyl acetate, ethylene, and a branched vinyl ester. ntu.edu.sg

Furthermore, this compound can be included in terpolymer systems with vinyl acetate and acrylic monomers. For instance, a terpolymer of vinyl acetate, butyl acrylate, and this compound can be synthesized to create a binder with a specific balance of adhesion, flexibility, and water resistance. The inclusion of butyl acrylate can lower the glass transition temperature, improving the film-forming properties of the latex, while the this compound enhances its durability and resistance to hydrolysis.

The synthesis of these multicomponent polymers is often carried out using semi-continuous emulsion polymerization. This technique allows for the gradual addition of the monomers to the reactor, which can help to control the copolymer composition and ensure a more uniform distribution of the different monomer units along the polymer chain. This level of control is crucial for achieving the desired performance characteristics in the final product.

Functional Monomer Incorporation in this compound Copolymers

The incorporation of functional monomers into this compound copolymers is a key strategy for tailoring the final properties of the polymer. pcimag.compcimag.com By copolymerizing this compound with monomers containing specific chemical groups, it is possible to introduce functionalities that enhance adhesion, enable crosslinking, improve pigment wetting, and modify surface properties. pcimag.comwestlakeepoxy.com These functional monomers are typically used in small amounts and can impart significant performance improvements to the polymer system. pcimag.com Vinyl neo-esters, including this compound, readily copolymerize with a variety of functional monomers, particularly those of the acrylic and methacrylic type, through emulsion polymerization processes. pcimag.compcimag.com

Carboxylic Acid Monomers (e.g., Acrylic Acid, Methacrylic Acid)

The copolymerization of vinyl esters with carboxylic acid-functional monomers like acrylic acid (AA) and methacrylic acid (MAA) is a widely practiced method to enhance latex stability and performance. westlakeepoxy.com The inclusion of these acidic monomers improves the mechanical and chemical stability of the polymer dispersion. Furthermore, the carboxyl groups on the polymer backbone can serve as sites for subsequent crosslinking reactions and can improve adhesion to polar substrates.

The bulky, highly branched structure of this compound provides significant steric shielding to adjacent monomer units in the polymer chain. pcimag.comatamanchemicals.com When copolymerized with monomers like vinyl acetate and acrylates, this structure enhances the hydrolytic stability of the resulting polymer, making it highly resistant to alkaline conditions. pcimag.comatamanchemicals.com Incorporating this compound into acrylic polymer systems significantly improves water and alkali resistance. westlakeepoxy.comatamanchemicals.com For instance, an emulsion polymer composed of vinyl neodecanoate, methyl methacrylate (B99206) (MMA), butyl acrylate (BA), and acrylic acid (AA) in a 60:35:2:3 ratio was developed for anti-corrosion paint applications, demonstrating excellent adhesion and hydrophobicity. westlakeepoxy.com

The high homopolymer glass transition temperature (Tg) of this compound, at +70 °C, makes it a "harder" monomer, which can be used to increase the Tg and hardness of the final copolymer. pcimag.compcimag.com This contrasts with the vinyl ester of neodecanoic acid (vinyl neodecanoate), which has a Tg of -3 °C and acts as a flexibilizing monomer. pcimag.comwestlakeepoxy.com This difference allows polymer chemists to formulate hydrophobic polymers with a wide range of glass transition temperatures by selecting the appropriate vinyl neo-ester and comonomers. pcimag.com

Table 1: Properties of Vinyl Neo-ester Copolymers with Acrylic Monomers
Copolymer SystemFunctional MonomerKey Properties Imparted by Vinyl Neo-esterApplication Area
Vinyl Neodecanoate / MMA / BA / AA (60:35:2:3)Acrylic Acid (AA)High hydrophobicity, excellent adhesion to metal, alkali resistance. westlakeepoxy.comAnti-corrosion coatings westlakeepoxy.com
Vinyl Acetate / Vinyl NeodecanoateN/A (Carboxylic acid monomers often added)Improved scrub resistance, exterior durability, enhanced water and alkali resistance. pcimag.comatamanchemicals.comArchitectural paints atamanchemicals.comwikipedia.org
This compound / AcrylicsAcrylic Acid / Methacrylic AcidIncreased polymer hardness (Tg = +70°C), high degree of water repellence, UV resistance. pcimag.compcimag.comHigh-performance protective coatings pcimag.com

Hydroxy-Functional and Other Specialty Monomers

To introduce different functionalities, hydroxy-functional monomers such as hydroxyethyl (B10761427) acrylate (HEA) and hydroxypropyl acrylate (HPA) can be incorporated into this compound copolymers. google.com The hydroxyl groups appended to the polymer backbone can act as reactive sites for crosslinking with aminoplast or polyisocyanate resins, which is particularly useful in industrial coatings and adhesives. These groups also enhance adhesion to various substrates and can improve the pigment and substrate wetting characteristics of the latex.

The versatility of vinyl ester polymerization allows for the inclusion of a wide array of other specialty monomers. pcimag.com These can be selected to impart specific properties tailored to the end-use application. The copolymerization process, typically free-radical emulsion polymerization, is robust and accommodates many types of vinyl monomers, allowing for the creation of complex, multi-functional polymers. google.commdpi.com

Table 2: Examples of Specialty Functional Monomers for Copolymerization
Monomer TypeExample MonomersFunctionality IntroducedPotential Impact on Copolymer
Hydroxy-functionalHydroxyethyl Acrylate (HEA), Hydroxypropyl Acrylate (HPA) google.comHydroxyl (-OH) groupsProvides sites for crosslinking, improves adhesion, enhances pigment wetting.
Amide-functionalAcrylamide (B121943), N-methylol acrylamide (NMA) researchgate.netAmide (-CONH2) groupsIncreases polarity, improves adhesion, enables self-crosslinking (NMA).
Silane-functionalVinyltrimethoxysilaneAlkoxysilane groupsPromotes adhesion to inorganic substrates (e.g., glass, metal), enables moisture-cure crosslinking.

Crosslinking Agents in Polymerization

Crosslinking is a critical step for enhancing the mechanical properties, chemical resistance, and durability of polymers. This can be achieved by incorporating a small amount of a monomer with two or more polymerizable groups, known as a crosslinking agent, during the initial polymerization. These agents form chemical bonds between polymer chains, creating a three-dimensional network structure.

In vinyl ester and acrylic copolymer systems, multifunctional monomers are commonly used as crosslinking agents. For example, N,N-methylenebisacrylamide can be used to create crosslinked networks in hydrogel applications. researchgate.net Another class of crosslinkers includes compounds with bifunctional vinyl sulfonyl groups, which are water-soluble and can participate in radical polymerization with monomers like acrylates. fujifilm.com The choice of crosslinking agent depends on the desired properties and the specific polymerization chemistry. Organic peroxides are also widely used to initiate crosslinking in polymer systems like ethylene vinyl acetate, indicating their potential applicability in related vinyl copolymer systems. nih.gov The introduction of a crosslinked structure generally leads to increased hardness, improved solvent resistance, and enhanced thermal stability of the final polymer film.

Structure Property Relationships in Vinylneononanoate Derived Polymers

Influence of Vinylneononanoate on Polymer Performance Characteristics

The presence of this compound as a comonomer significantly influences the performance of the resulting polymer, enhancing key characteristics such as water resistance, chemical stability, and adhesion. dhalopchemicals.comneochemical.rusamchemprasandha.comshanghaichemex.com Its highly branched, hydrophobic nature is a primary contributor to these improvements. dhalopchemicals.comneochemical.ruwikipedia.orgpcimag.com

Enhanced Hydrophobicity and Water Resistance

Polymers incorporating this compound exhibit superior hydrophobicity and water resistance. dhalopchemicals.comneochemical.rusamchemprasandha.comshanghaichemex.com This is attributed to the monomer's highly branched, ten-carbon aliphatic structure, which creates a non-polar, water-repelling character within the polymer matrix. dhalopchemicals.comwikipedia.orgpcimag.comatamanchemicals.com The bulky hydrocarbon group of the vinyl ester provides a shielding effect, minimizing water absorption. ntu.edu.sgpaint.org Consequently, coatings and films made from these polymers demonstrate low water uptake and excellent resistance to blistering and other moisture-related damage. dhalopchemicals.compaint.org

Research has shown a direct correlation between the content of branched vinyl esters like this compound and the hydrophobicity of the polymer. paint.org For instance, increasing the molar ratio of this compound in copolymers leads to a demonstrable decrease in water absorption. acs.org This enhanced water resistance is a critical attribute for applications such as exterior paints and waterproof coatings. dhalopchemicals.comgoogle.com

Table 1: Water Solubility of Common Monomers

MonomerWater Solubility ( g/100g water at 20°C)
This compound < 0.001
Vinyl neodecanoate< 0.001
Vinyl neo-undecanoate< 0.001
Vinyl neo-dodecanoate< 0.001
Vinyl Acetate (B1210297)2.5
Methyl Methacrylate (B99206)1.5
Butyl Acrylate (B77674)0.16
This table highlights the significantly lower water solubility of this compound compared to other common monomers, contributing to the enhanced hydrophobicity of polymers containing it. pcimag.comgoogle.com

Improved Hydrolytic Stability, particularly under Alkaline Conditions

A key advantage of incorporating this compound into polymers, especially in comparison to vinyl acetate, is the significant improvement in hydrolytic stability, particularly in alkaline environments. ntu.edu.sggoogle.comresearchgate.net The highly branched structure of the neononanoate group provides steric hindrance, effectively shielding the ester linkage from hydrolytic attack. pcimag.comntu.edu.sg

The absence of a hydrogen atom on the α-carbon of the vinyl ester group is a crucial structural feature. wikipedia.orgpcimag.comatamanchemicals.com This prevents the formation of a proton-producing species that can catalyze the degradation of the polymer in alkaline conditions. wikipedia.orgatamanchemicals.com This inherent stability makes this compound-containing polymers highly suitable for applications on alkaline substrates like cement and masonry. ntu.edu.sggoogle.com Studies have demonstrated that increasing the molar ratio of branched vinyl esters to vinyl acetate in copolymers directly correlates with enhanced hydrolytic stability. acs.org

Impact on Adhesion and Cohesion Properties

The inclusion of this compound in polymer formulations positively impacts both adhesion and cohesion. dhalopchemicals.comneochemical.rusamchemprasandha.com Adhesion, the ability of a coating to stick to a substrate, is enhanced by the flexibility and good wetting characteristics imparted by the monomer. dhalopchemicals.comshanghaichemex.com The branched structure can also contribute to better mechanical interlocking with the substrate surface. proplate.com

Rheological Behavior of Polymer Dispersions and Films

The rheology of polymer dispersions and the resulting films is influenced by the incorporation of this compound. dhalopchemicals.comsamchemprasandha.com In polymer dispersions, the low viscosity of the this compound monomer can be an advantage during polymerization and formulation. neochemical.ruindiamart.com The rheological properties of the final paint or coating are critical for application characteristics such as flow, leveling, and sag (B610663) resistance. specialchem.com

The viscoelastic properties of the polymer film, which are related to its molecular structure, also play a role. tainstruments.com The branched structure of this compound can affect the melt viscosity and flow behavior of the polymer. google.com For instance, terpolymers of ethylene (B1197577), vinyl acetate, and vinyl neononanoate have shown specific melt viscosity ranges that are beneficial for certain applications. google.com The study of the rheological behavior of these polymer systems helps in optimizing their performance for various application methods, such as brushing, rolling, or spraying. specialchem.commdpi.com

Correlation between Monomer Composition and Polymer Microstructure

The composition of the monomer feed during polymerization directly dictates the microstructure of the resulting this compound-derived polymer. The relative reactivity of this compound with other comonomers, such as vinyl acetate or acrylics, determines the sequence distribution of monomer units along the polymer chain. paint.orgmdpi.com

Ideal copolymerization, where the reactivity ratios of the comonomers are close to one, results in a random distribution of monomer units. paint.org This is often the case for the copolymerization of this compound with vinyl acetate, leading to a homogeneous polymer structure. ntu.edu.sg This random incorporation is crucial for effectively distributing the beneficial properties of this compound, such as hydrophobicity and hydrolytic stability, throughout the polymer matrix. paint.org

The microstructure, in turn, influences the macroscopic properties of the polymer. For example, a random distribution of the bulky neononanoate groups can effectively disrupt the crystallinity that might be present in a homopolymer like polyvinyl acetate, leading to a more amorphous and flexible material. chemrxiv.org The specific arrangement of monomer units affects properties like the glass transition temperature (Tg), which is a critical parameter for determining the film-forming characteristics and mechanical properties of the polymer. samchemprasandha.com

Branching Effects on Polymer Architecture and Network Formation

When incorporated into a polymer chain, these bulky, branched side groups have several effects:

Steric Hindrance: The branched structure creates steric hindrance, which, as previously mentioned, protects the ester group from hydrolysis. pcimag.comntu.edu.sg

Chain Spacing: The bulky side groups increase the spacing between polymer chains. This can lower the glass transition temperature (Tg) compared to polymers with less bulky side chains, leading to increased flexibility. neochemical.ru

In the context of network formation, such as in crosslinked systems, the branched structure can influence the crosslinking density and the final network properties. While this compound itself is a monofunctional monomer and does not directly form crosslinks, its presence affects how other crosslinking monomers or mechanisms operate within the polymer matrix. The steric bulk of the neononanoate groups can influence the accessibility of reactive sites on other monomers, thereby modulating the crosslinking reaction and the final network architecture.

Advanced Polymer Architectures Incorporating Vinylneononanoate

Graft Copolymers and Block Copolymers

Graft Copolymers:

Graft copolymers featuring a vinylneononanoate side chain can be synthesized through various methods, including "grafting onto," "grafting from," and "grafting through" techniques. For instance, a common approach involves the copolymerization of a this compound monomer with a polymerizable macromonomer. Alternatively, initiation sites can be created along a polymer backbone from which this compound chains can be grown.

Drawing parallels from studies on similar vinyl esters, such as vinyl acetate (B1210297), graft copolymers can be synthesized by grafting vinyl acetate onto a polyethylene (B3416737) glycol (PEG) backbone. nih.gov This results in an amphiphilic structure with a hydrophilic PEG backbone and hydrophobic polyvinyl acetate grafts. Similarly, grafting this compound onto a hydrophilic polymer could yield novel amphiphilic materials with potential applications as surfactants or in drug delivery. Research on ethylene-vinyl acetate (EVA) copolymers has also demonstrated the synthesis of graft copolymers like poly(EVA-g-methyl methacrylate), indicating the feasibility of using a vinyl ester-containing backbone for further polymerization. acs.orgacs.org

Block Copolymers:

The synthesis of block copolymers containing this compound has been explored, demonstrating the ability to create well-defined polymeric structures. A study on the block copolymerization of vinyl acetate (VAc) and vinyl neodecanoate (VNDc) has shown that such processes can be controlled to produce block copolymers like PVAc-b-PVNDc. researchgate.net These can be further hydrolyzed to create amphiphilic block copolymers.

Another relevant study details the synthesis of amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) with various vinyl esters, including vinyl decanoate (VDc), a close structural relative of this compound. mdpi.comnih.gov These copolymers were synthesized via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for precise control over molecular weight and architecture. mdpi.comnih.gov The resulting PNVP-b-PVDc copolymers exhibited distinct thermal properties based on their composition. mdpi.comnih.gov

Copolymer SystemMonomersPolymerization TechniquePotential Properties/Applications
Analogous Graft Copolymer Polyethylene glycol, Vinyl acetateFree Radical PolymerizationAmphiphilic, Surfactant properties
Analogous Graft Copolymer Ethylene-vinyl acetate, Methyl methacrylate (B99206)Free Radical PolymerizationToughened plastics
Direct Block Copolymer Vinyl acetate, Vinyl neodecanoateControlled Radical PolymerizationPrecursors to amphiphilic materials
Analogous Block Copolymer N-vinyl pyrrolidone, Vinyl decanoateRAFT PolymerizationThermally processable, amphiphilic materials

Polymer Nanoparticles and Colloidal Systems

The hydrophobic nature of this compound makes it a suitable monomer for the formation of the core of polymer nanoparticles or as a stabilizing component in colloidal systems. These nanosized materials are of interest for a wide range of applications, including coatings, adhesives, and drug delivery.

Polymer Nanoparticles:

Polymer nanoparticles can be prepared using techniques such as emulsion polymerization, mini-emulsion polymerization, or nanoprecipitation. In these processes, this compound can be copolymerized with other monomers to control the particle size, morphology, and surface properties. For instance, the copolymerization of vinyl acetate with vinyl neodecanoate in an emulsion system has been used to produce water-resistant latexes. tandfonline.com

Research on vinyl-ester resin nanocomposites has demonstrated the successful incorporation of inorganic nanoparticles like iron oxide and copper oxide into a vinyl ester matrix. utk.eduutk.edu These studies highlight that surface functionalization of the nanoparticles is crucial for achieving good dispersion and enhancing the thermal and mechanical properties of the resulting nanocomposite material. utk.eduutk.edu While these examples use a vinyl ester resin, the principles can be applied to the fabrication of this compound-based nanocomposites.

A study on a self-healing homopolymer of vinyl neodecanoate (PVNDc) blended with multi-walled carbon nanotubes (MWCNTs) showed the creation of a stretchable, semiconducting nanocomposite tape. acs.org This indicates the potential of PVNDc as a matrix for functional nanoparticles.

Colloidal Systems:

This compound is often used as a hydrophobic co-monomer in the production of polymer emulsions, also known as latexes, which are a type of colloidal system. atamanchemicals.comwikipedia.org These emulsions are stable dispersions of polymer particles in an aqueous medium. The inclusion of this compound in the polymer backbone enhances the water and alkali resistance of the resulting polymer films, making them suitable for decorative paints and coatings. atamanchemicals.com The highly branched and hydrophobic structure of the neodecanoate group contributes to these improved properties. atamanchemicals.com

SystemKey ComponentsPreparation MethodNoteworthy Findings
Nanocomposite Vinyl-ester resin, Iron oxide nanoparticlesIn-situ polymerizationSurface functionalization of nanoparticles improves thermal stability and tensile strength. utk.edu
Nanocomposite Vinyl-ester resin, Copper oxide nanoparticlesIn-situ polymerizationGood nanoparticle dispersion enhances mechanical properties. utk.edu
Nanocomposite Polyvinyl neodecanoate, MWCNTsSolution blendingCreation of a stretchable, self-healing, semiconducting material. acs.org
Colloidal Emulsion Vinyl acetate, Vinyl neodecanoateEmulsion polymerizationEnhanced water and alkali resistance in resulting polymer films. atamanchemicals.com

Interpenetrating Polymer Networks (IPNs) and Hybrid Systems

Interpenetrating polymer networks (IPNs) are a class of polymer blends where two or more crosslinked polymer networks are physically entangled with each other. polymerphysics.netwikipedia.org Hybrid systems involve the combination of organic polymers with inorganic materials or other organic components to create materials with synergistic properties.

Interpenetrating Polymer Networks (IPNs):

In the context of IPNs, a this compound-based network could be interpenetrated with another polymer network to enhance properties such as toughness, damping, and chemical resistance. Studies on IPNs made from vinyl ester resins and polyurethane (PU) have shown that it is possible to create materials with varying morphologies and properties depending on the composition and synthesis method. researchgate.netresearchgate.netresearchgate.net For example, simultaneous IPNs of PU and vinyl ester resin have been synthesized, resulting in heterogeneous systems with multiple phases. researchgate.net The compatibility and damping properties of these IPNs can be tuned by introducing other monomers, such as acrylic esters. researchgate.net

Hybrid Systems:

This compound can be incorporated into hybrid polymer systems to create materials with a unique combination of properties. Research on hybrid thermosets composed of vinyl ester resin and modified palm oil has shown that these bio-based hybrids can exhibit good compatibility and improved toughness. aston.ac.uk Another study focused on hybrid thermosets from vinyl ester resin and acrylated epoxidized palm oil, which also showed mechanical properties comparable to commercial vinyl ester resins. scientific.net

Hybrid composites have also been fabricated using vinyl ester resin as the matrix, reinforced with natural fibers like kenaf or bagasse, or with conventional reinforcements like glass fibers. researchgate.netmdpi.com These materials leverage the properties of the vinyl ester matrix, such as its chemical resistance and durability, with the strength and stiffness of the reinforcing fibers. researchgate.netmdpi.com The principles from these studies on vinyl ester resins can be extended to the development of this compound-based hybrid materials.

System TypeComponentsKey Features
IPN Polyurethane, Vinyl ester resinHeterogeneous morphology, potential for tunable damping properties. researchgate.netresearchgate.net
Hybrid Thermoset Vinyl ester resin, Modified palm oilGood compatibility, improved toughness. aston.ac.uk
Hybrid Thermoset Vinyl ester resin, Acrylated epoxidized palm oilMechanical properties comparable to conventional resins. scientific.net
Hybrid Composite Vinyl ester resin, Kenaf/Glass fibersHigh specific strength and modulus. researchgate.net

Analytical Methodologies for Characterization of Vinylneononanoate Polymers

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer, profoundly influencing its mechanical, rheological, and thermal properties. smithers.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. smithers.com This method separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. paint.org Larger molecules elute first, while smaller molecules are retained longer in the pores. paint.org The output is a chromatogram from which the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.

For vinyl neononanoate polymers and copolymers, GPC/SEC analysis provides crucial data on the polymer chain lengths. The choice of mobile phase (eluent) is critical, with solvents like tetrahydrofuran (B95107) (THF) and chloroform (B151607) being common for vinyl polymers. msesupplies.comchromatographyonline.com A differential refractometer is the most widely used detector, though it can be coupled with other detectors like light scattering or viscometers for more detailed structural information. paint.orgmarinalg.org Research on terpolymers of ethylene (B1197577), vinyl acetate (B1210297), and vinyl neononanoate specifies number average molecular masses (Mn) in the range of 500 to 5,000 g/mol , which is determined by GPC. google.com

Table 1: Representative GPC Data for Vinyl Neononanoate Terpolymers google.com
ParameterDescriptionTypical Value Range
Number Average Molecular Weight (Mn)The statistical average molecular weight of all polymer chains in the sample.500 - 5,000 g/mol
Weight Average Molecular Weight (Mw)An average that accounts for the contribution of larger chains.Data not specified
Polydispersity Index (PDI)A measure of the breadth of the molecular weight distribution (Mw/Mn).Data not specified

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the behavior of polymeric materials as a function of temperature. These methods provide valuable information about the physical and chemical changes that occur upon heating or cooling, such as phase transitions, thermal stability, and decomposition. For vinyl neononanoate polymers, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing their thermal properties.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the glass transition temperature (Tg) of polymers. The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. The Tg is a critical parameter for defining the service temperature range of a polymeric material.

Table 2: Representative Glass Transition Temperatures (Tg) of Related Polymers

Polymer/SystemAnalytical MethodGlass Transition Temperature (Tg)Reference
Epoxy-Vinyl Ester IPNsDSCVaries with composition and cure conditions acs.orgresearchgate.net
Hypothetical Poly(vinyl neononanoate)DSCExpected to be below room temperatureN/A

Note: The Tg for poly(vinyl neononanoate) is a hypothetical value based on the general structure-property relationships of similar vinyl ester polymers.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition profile of materials.

Table 3: Key Parameters from Thermogravimetric Analysis (TGA)

ParameterDescription
Onset Decomposition Temperature (Tonset)The temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)The temperature at which the rate of mass loss is highest.
Residue at High TemperatureThe percentage of mass remaining at the end of the analysis.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface and internal structure of polymeric materials at various length scales. Techniques such as Atomic Force Microscopy (AFM) and Electron Microscopy (SEM/TEM) provide detailed information about the topography, morphology, and nanostructure of vinyl neononanoate polymers and their composites.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample.

In the context of vinyl neononanoate polymers, AFM could be used to investigate the surface topography of films or coatings. This would reveal information about surface roughness, the presence of domains in copolymer systems, and the morphology of any nanostructures that may be present. For example, in studies of polymer blends and composites, AFM is used to visualize the phase separation and the distribution of different components. While no specific AFM images of vinyl neononanoate polymers were found, the application of this technique would be valuable for understanding the surface properties of materials derived from this monomer.

Electron Microscopy (SEM/TEM) for Particle Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology of materials at the micro- and nanoscale. SEM provides images of the surface of a sample by scanning it with a focused beam of electrons, while TEM transmits a beam of electrons through a thin specimen to create an image.

For vinyl neononanoate polymers, SEM and TEM are particularly useful for characterizing the morphology of particles produced by emulsion or suspension polymerization. These techniques can reveal the size, shape, and size distribution of the polymer particles. For instance, in the study of emulsion copolymerization of vinyl neononanoate and butyl acrylate (B77674), while not explicitly showing images, the particle nature of the resulting polymer dispersion is a key aspect. researchgate.net SEM would be used to visualize the latex particles, and TEM could be employed to study their internal structure, especially in the case of core-shell morphologies or composite particles.

Table 4: Microscopic Techniques for Polymer Characterization

TechniqueInformation ObtainedTypical Application for Vinyl Neononanoate Polymers
Atomic Force Microscopy (AFM)Surface topography, roughness, nanostructureCharacterizing the surface of films and coatings, visualizing phase separation in blends.
Scanning Electron Microscopy (SEM)Particle size, shape, and surface morphologyCharacterizing polymer particles from emulsion or suspension polymerization.
Transmission Electron Microscopy (TEM)Internal morphology, particle size and distributionInvestigating the internal structure of polymer particles, such as core-shell morphologies.

Surface Analysis Techniques (e.g., Contact Angle, Zeta Potential)

The surface properties of polymers derived from vinyl neononanoate are critical in determining their performance in various applications, such as coatings, adhesives, and emulsions. The incorporation of the bulky, hydrophobic neodecanoate side chain significantly influences the surface energy, wettability, and colloidal stability of the resulting polymers. atamanchemicals.comsinocheme.com Analytical techniques such as contact angle goniometry and zeta potential analysis are therefore essential for characterizing these surface-active polymers.

Contact Angle Analysis

Contact angle measurement is a fundamental method used to determine the wettability of a polymer surface by a liquid. It provides quantitative insight into the hydrophobicity or hydrophilicity of the material. For vinyl neononanoate-containing polymers, this analysis is crucial for evaluating their effectiveness as water-repellent coatings and for understanding their adhesion characteristics. researchgate.net

The highly branched and hydrophobic nature of the vinyl neodecanoate monomer typically results in copolymers with low surface energy and, consequently, high water contact angles. atamanchemicals.comaimra2002.com Research has demonstrated that the inclusion of vinyl neodecanoate into acrylic polymer systems significantly enhances their water repellency.

A study comparing acrylic paints modified with different monomers showed a marked increase in the water contact angle when vinyl neodecanoate was used. An acrylic system modified with 30% vinyl neodecanoate exhibited a water contact angle of 79°, indicating a significant beading effect and reduced surface wetting. westlakeepoxy.com This compares favorably to modifications with other monomers under similar conditions, highlighting the contribution of the vinyl neodecanoate component to the surface hydrophobicity.

In another study, terpolymers of vinyl neononanoate (specifically vinyl neononanoate, VV-9), vinyl acetate, and vinyl alcohol were blended with low-density polyethylene (B3416737) (LDPE). The water contact angle of the pristine LDPE film was 103.7°. aimra2002.comwestlakeepoxy.com Upon blending with the vinyl neononanoate-containing terpolymer, the water contact angle of the blend was drastically reduced to 51.1°, demonstrating a significant increase in surface hydrophilicity. aimra2002.comwestlakeepoxy.com This change is attributed to the presence of vinyl alcohol units in the terpolymer, illustrating how copolymer composition can be tailored to achieve desired surface properties.

Table 1: Water Contact Angle of Various Polymer Systems This interactive table provides data on the water contact angle of different polymer surfaces, including those modified with vinyl neodecanoate.

Polymer System Modifier Contact Angle (°) Reference
Acrylic Paint 30% Butyl Acrylate (BA) 48 westlakeepoxy.com
Acrylic Paint 30% 2-Ethylhexyl Acrylate (2-EHA) 67 westlakeepoxy.com
Acrylic Paint 30% Vinyl Neodecanoate 79 westlakeepoxy.com
Low-Density Polyethylene (LDPE) Film None (Pristine) 103.7 ± 0.9 aimra2002.comwestlakeepoxy.com

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid dispersion. It is a key indicator of the stability of colloidal systems, such as the latex emulsions commonly formed by vinyl neononanoate copolymers. A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable emulsion.

For vinyl neononanoate-based latexes, particularly those copolymerized with monomers containing ionizable groups like methacrylic acid, the zeta potential is highly dependent on the pH of the dispersion. acs.org In a study on carboxylated latexes synthesized via surfactant-free emulsion copolymerization of vinyl acetate, vinyl neodecanoate, and methacrylic acid, it was demonstrated that the stability of the latex could be controlled by altering the pH. acs.org Lowering the pH protonates the carboxyl groups, reducing the negative charge on the particle surface and thus lowering the absolute zeta potential, which can lead to coagulation. acs.org

The stability of these emulsions is also influenced by the concentration of electrolytes. An increase in electrolyte concentration can compress the electrical double layer surrounding the particles, leading to a decrease in the absolute value of the zeta potential and potentially destabilizing the emulsion.

While specific zeta potential values for vinyl neononanoate homopolymers are not extensively reported, data from similar copolymer latex systems provide a useful reference for the expected behavior. For instance, stable copolymer latexes used in industrial applications often exhibit high negative zeta potential values, confirming that electrostatic repulsion is a primary mechanism for their stability.

Table 2: Representative Zeta Potential Values for Copolymer Latexes This interactive table shows typical zeta potential values for a stable copolymer latex system, illustrating the magnitude required for colloidal stability.

Sample Z-average (nm) Polydispersity Index (PDI) Zeta Potential (mV) Reference

This data illustrates that a significant negative charge on the particle surfaces generates strong electrostatic repulsion, which is crucial for maintaining the stability of the latex system. azom.com Similar principles apply to vinyl neononanoate-based emulsions, where controlling the formulation's pH and ionic strength is essential for achieving desired stability, as indicated by zeta potential measurements. acs.org

Industrial and Technological Applications of Vinylneononanoate Polymers

Coatings Industry

Vinyl neodecanoate polymers are integral to the modern coatings industry due to the unique combination of properties they impart to coating formulations. The highly branched, hydrophobic nature of the neodecanoic acid group, combined with the reactivity of the vinyl group, allows for the creation of polymers with exceptional performance characteristics. When used as a comonomer in the production of acrylic and vinyl-based paints and coatings, vinyl neodecanoate contributes to the formation of polymer networks with excellent adhesion, weather resistance, and durability. riverlandtrading.com

The bulky, highly branched aliphatic structure of the monomer provides a high degree of water repellency and resistance to hydrolysis. westlakeepoxy.compcimag.com This molecular structure is also inherently stable against degradation by ultraviolet (UV) light and is very resistant to alkali degradation because there is no hydrogen on the α-carbon. atamanchemicals.com Consequently, polymers incorporating vinyl neodecanoate demonstrate superior outdoor durability and chemical stability. westlakeepoxy.com These properties make them suitable for a wide range of applications, from architectural paints to demanding industrial coatings. riverlandtrading.comatamanchemicals.com The incorporation of vinyl neodecanoate enhances key properties such as water and alkali resistance in both vinyl acetate- and acrylic-based latex systems. westlakeepoxy.comatamanchemicals.com

Decorative and Protective Coatings

In the realm of decorative and protective coatings, polymers containing vinyl neodecanoate are used to enhance the performance of architectural paints, plasters, and renders. atamanchemicals.com The hydrophobic nature of the monomer improves the water resistance of the coating, which is a significant benefit for both interior and exterior applications. westlakeepoxy.com For instance, vinyl acetate-rich polymers, which are hydrophilic, tend to soften and perform poorly when subjected to wet cleaning or scrubbing. atamanchemicals.com The inclusion of a hydrophobic comonomer like vinyl neodecanoate significantly mitigates this issue, leading to improved wet scrub resistance. atamanchemicals.com

Research has demonstrated the positive impact of blending vinyl neodecanoate-rich copolymers with all-acrylic polymers in decorative paints. In one study, high-quality paints with a 42% pigment volume concentration (PVC) were formulated using different binder compositions. The results, shown in the table below, indicate that blends containing a vinyl acetate (B1210297)/vinyl neodecanoate copolymer exhibited dramatically improved scrub resistance compared to the 100% acrylic binder. westlakeepoxy.com

Table 1: ASTM D2486 Scrub Resistance of 42% PVC Decorative Paints

Binder CompositionScrub Cycles to Failure
100% Acrylic (Methyl Methacrylate-Butyl Acrylate (B77674) Copolymer)~800
Blend A (80% Acrylic / 20% VA/VNDc Copolymer)~1800
Blend B (70% Acrylic / 30% VA/VNDc Copolymer)~2800
100% VA/VNDc Copolymer*~3100

*VA/VNDc Copolymer = 60:40 Vinyl Acetate/Vinyl Neodecanoate Copolymer (Data sourced from Westlake Epoxy) westlakeepoxy.com

This enhancement in durability, along with improved resistance to weathering and UV degradation, makes these polymers highly suitable for high-performance exterior architectural paints. westlakeepoxy.compcimag.com

Paper Coatings and Printing Inks

Vinyl neodecanoate is also employed as a coating additive in the paper and paperboard industry. riverlandtrading.com Its function is to enhance the surface properties of paper substrates, leading to improvements in smoothness, printability, and water resistance. riverlandtrading.com Coated papers that incorporate vinyl neodecanoate exhibit better ink adhesion and color vibrancy. riverlandtrading.com Furthermore, these coatings provide increased resistance to smudging and feathering, which is crucial for high-quality printing applications found in magazines, catalogs, and packaging materials. riverlandtrading.com Additives based on these polymers can also improve the abrasion resistance of printing inks and overprint varnishes. byk.com

Corrosion Resistant Metal Coatings

The protection of metal surfaces from corrosion is a critical application for advanced coatings. The inherent properties of vinyl neo-esters, particularly their hydrophobicity and excellent adhesion to metal, make them highly suitable for waterborne and VOC-compliant anti-corrosion paints. westlakeepoxy.com The bulky, hydrophobic structure of vinyl neodecanoate provides a high degree of water repellence, which is a key factor in preventing corrosion. westlakeepoxy.compcimag.com

In a comparative study, an anti-corrosion paint was formulated using an emulsion polymer composed of vinyl neodecanoate, methyl methacrylate (B99206) (MMA), butyl acrylate (BA), and acrylic acid (AA). This formulation was tested against a commercial styrene/acrylic latex designed for anti-corrosion applications. After 750 hours of salt spray exposure, the coating based on the vinyl neodecanoate-modified acrylic showed significantly better performance and corrosion resistance compared to the styrene-acrylic reference paint. westlakeepoxy.com This demonstrates the effectiveness of vinyl neodecanoate in creating robust protective systems for metal substrates. westlakeepoxy.comraysenchemicals.com

Coatings for Cement and Concrete Substrates

Coatings applied to alkaline substrates such as cement and concrete require excellent alkali resistance to prevent degradation. westlakeepoxy.com The molecular structure of vinyl neodecanoate makes polymers derived from it highly resistant to alkaline hydrolysis. atamanchemicals.com This is because the tertiary substituted α-carbon in its structure lacks a hydrogen atom, preventing the chemical degradation pathway that typically occurs in alkaline environments. atamanchemicals.com

The hydrophobic nature of vinyl neodecanoate also reduces water absorption, a critical feature for coatings on cementitious materials. westlakeepoxy.comsinocheme.com Studies comparing polymers modified with vinyl neo-esters to unmodified acrylics show a significant improvement in resistance to alkaline hydrolysis. westlakeepoxy.com This makes vinyl neodecanoate an effective monomer for formulating durable and long-lasting coatings for concrete tiles, plasters, and other cement-based structures. westlakeepoxy.comatamanchemicals.com Vinyl ester polymer concrete coating systems are recognized for their durability and ability to provide maximum protection against corrosive chemicals. concare.com

Table 2: Effect of Vinyl Neo-ester Monomers on Water Absorption

% Vinyl Neo-ester in PolymerWater Absorption (%) after 14 days immersion
0%~25%
10%~12%
20%~8%
30%~5%

(Data represents the general trend shown in research by Westlake Epoxy) pcimag.com

Wood Coatings

Wood coatings benefit significantly from the inclusion of vinyl neodecanoate in the polymer binder. The monomer imparts enhanced water repellency, which is crucial for protecting wood from moisture damage, swelling, and rot. westlakeepoxy.comatamanchemicals.com Furthermore, the excellent UV stability of vinyl neodecanoate-containing polymers helps to prevent the degradation of the coating and the underlying wood when exposed to sunlight, improving outdoor durability. westlakeepoxy.comatamanchemicals.com

Accelerated and outdoor weathering tests on exterior wood stains have shown the superior performance of formulations containing vinyl neodecanoate. Compared to stains using other flexibilizing monomers like 2-ethylhexyl acrylate (2-EHA), the vinyl neodecanoate-based coatings exhibit better durability and appearance after prolonged exposure to the elements. westlakeepoxy.com This makes them an excellent choice for high-performance wood coatings and varnishes. westlakeepoxy.comraysenchemicals.com

Intumescent Paint Compositions for Fire Protection

Intumescent coatings are a critical component of passive fire protection systems. sherwin-williams.com When exposed to high heat, these coatings swell to form a char layer that insulates the underlying substrate, thereby delaying structural failure. sherwin-williams.com Vinylneononanoate polymers, particularly those based on vinyl acetate copolymers, have been shown to enhance the performance of intumescent paints.

The unique, highly branched structure of this compound contributes to superior char formation, providing premium fire protection even at minimal layer thicknesses. hexion.com This performance is attributed to the high carbon content of the monomer and its synergistic interaction with other intumescent additives. hexion.com The resulting coatings exhibit not only excellent fire resistance but also high water resistance and long-term in-can stability. hexion.com Formulations incorporating this compound can be designed as low VOC, water-based, thin-film coatings that meet building code requirements for fire resistance. painttoprotect.com

Table 1: Performance Characteristics of this compound in Intumescent Paints

PropertyEnhancement with this compound
Char FormationExcellent
Fire ProtectionPremium, even at low thickness
Water ResistanceHigh
Paint StabilityLong-term, in-can

Adhesives

The hydrophobic nature of this compound makes it a valuable component in adhesive formulations, where it improves bond strength, water resistance, and durability. riverlandtrading.comwestlakeepoxy.com

In wood adhesives, the incorporation of this compound as a comonomer can enhance the water resistance of the adhesive bond. sigmaaldrich.com Research has demonstrated the synthesis of plasticizer-free wood adhesives through the copolymerization of this compound. sigmaaldrich.com One study focused on the development of starch-stabilized polyvinyl acetate-vinylneononanoate-methyl methacrylate (PVAc-VeoVa10-MMA) copolymers for wood adhesives. researchgate.net The goal of this research was to improve the moisture and heat resistance of traditional polyvinyl acetate (PVAc) adhesives, which are known for their strong bonding to wood but poor performance in high humidity and temperature conditions. researchgate.netusda.gov The study found that the crosslinked starch-stabilized copolymers showed improved water resistance and bonding strength. researchgate.net

Table 2: Components of a Modified Wood Adhesive Formulation

ComponentFunction
Polyvinyl Acetate (PVAc)Base polymer, provides adhesion
This compoundComonomer, enhances water resistance
Methyl Methacrylate (MMA)Comonomer, modifies polymer properties
StarchStabilizing media
Aluminium NitrateCross-linking agent

This compound is used in the manufacture of latices for a variety of adhesive applications, including pressure-sensitive adhesives (PSAs) and construction adhesives. raysenchemicals.com As a reactive monomer in acrylic and vinyl-based adhesive formulations, it improves bond strength, cohesion, and flexibility. riverlandtrading.com This allows for effective bonding to a wide range of substrates, such as metals, plastics, and composites. riverlandtrading.com The addition of this compound also enhances the water resistance and weatherability of the adhesive, making it suitable for use in outdoor and high-humidity environments. riverlandtrading.com

Other Potential Industrial Applications (e.g., Fiber Bonding, Asphalt Modification)

The versatile properties of this compound lend themselves to other potential industrial uses. In the realm of fiber bonding, vinyl esters are used in composites, such as glass fiber/vinyl ester composites, for applications requiring good mechanical properties and low water absorption. researchgate.net

While the direct modification of asphalt with this compound is not extensively documented in the provided search results, the modification of asphalt with other polymers like ethylene-vinyl acetate (EVA) is common to improve properties such as flexibility and durability. google.comresearchgate.netresearchgate.net Given this compound's contribution to flexibility and chemical resistance in other polymer systems, its potential use in asphalt modification could be an area for future research. joinedfortunechemical.com

Environmental and Regulatory Compliance: Low VOC Formulations

A significant driver in the development of new polymer formulations is the need to comply with environmental regulations, particularly those concerning the reduction of volatile organic compounds (VOCs). teknorapex.com Copolymerization of vinyl acetate with this compound offers a pathway to produce low VOC emulsions. This process can lead to a more complete polymerization with minimal residual monomer, resulting in lower VOC emissions. aosennewmaterial.com These low VOC polymer emulsions are widely used in the production of environmentally friendly paints, coatings, and adhesives. aosennewmaterial.com The use of such materials is crucial in enclosed or poorly ventilated spaces to improve indoor air quality and mitigate potential health risks associated with high VOC levels. teknorapex.com

Theoretical and Computational Studies in Vinylneononanoate Polymer Science

Molecular Dynamics Simulations of Polymer Chains and Interactions

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. In polymer science, MD simulations provide a virtual microscope to observe how polymer chains fold, move, and interact with each other and with their environment over time. This technique is instrumental in understanding the link between the monomer structure and the macroscopic properties of the resulting polymer.

Detailed research findings from MD simulations on analogous polymer systems, which are methodologically applicable to poly(vinylneononanoate), reveal significant insights into polymer behavior. For instance, simulations can calculate the glass transition temperature (Tg), a critical parameter for polymer performance that dictates its operational temperature range. mdpi.com Below Tg, strong intermolecular forces restrict chain mobility, leading to a glassy state. mdpi.com MD simulations can model this transition by tracking the polymer's specific volume as a function of temperature. mdpi.com The binding energy between polymer chains, which is dominated by van der Waals forces, can also be quantified to understand the cohesion of the polymer matrix. mdpi.com

MD simulations have been effectively used to confirm experimental results for copolymers containing vinyl neodecanoate. researchgate.net For example, simulations have validated experimental observations of the aggregation behavior of copolymer chains, showing increased binding energy between chains below a certain critical temperature. researchgate.net The reliability of these simulations is often established by comparing calculated fundamental properties with known experimental values, thereby validating the simulation protocol. researchgate.net

Another key application of MD is the use of the radial distribution function (RDF). The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. In the context of poly(this compound) copolymers, it can be used to analyze the probability of hydrogen bond formation between different components, which governs their interaction and compatibility. mdpi.com

Table 1: Example Data from Molecular Dynamics Simulations of a Polymer System
PropertySimulated ValueDescription
Glass Transition Temperature (Tg)359 KThe temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. Determined from the change in slope of the specific volume vs. temperature curve. mdpi.com
Binding Energy (Polymer-Polymer)-150 kcal/molThe energy released when polymer chains come together, indicating the strength of intermolecular forces. mdpi.com
Solubility Parameter19.5 (J/cm³)^0.5A numerical value that indicates the relative solvency behavior of a specific polymer, useful for predicting compatibility with other materials. researchgate.net

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that falls under the umbrella of machine learning and chemical informatics. nih.gov The fundamental goal of QSPR is to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govresearchgate.net This approach allows for the prediction of material properties without the need for lengthy and costly experiments, thereby accelerating the development of new materials with desired characteristics. nih.gov

The QSPR methodology involves calculating numerical values, known as "molecular descriptors," that represent the chemical structure of a polymer's repeating unit. nih.gov These descriptors can encode various aspects of the molecule, such as its topology, geometry, or electronic properties. A mathematical model is then built to relate these descriptors to an experimental property of interest. researchgate.net Properties that can be predicted using QSPR for polymers include glass transition temperature, refractive index, solubility, and thermal decomposition temperature. nih.gov

For poly(vinyl alkanoate)s like poly(this compound), QSPR models have been proposed as a tool to better understand polymer-solvent interactions and to design polymers with specific functionalities. nottingham.ac.uk For example, understanding the relationship between the bulky, sterically hindered structure of the this compound monomer and the polymer's free volume could lead to the design of materials with enhanced solubility in specific media like supercritical CO2. nottingham.ac.uk The process involves generating a variety of models and using statistical methods, such as the genetic function approximation (GFA) algorithm, to select the most robust and predictive model. plos.org The validity and predictive power of a QSPR model are rigorously checked through internal and external validation techniques. plos.org

Table 2: Conceptual Framework of a QSPR Model for Polymers
Input (Molecular Descriptors)Mathematical Model (e.g., Multiple Linear Regression)Output (Predicted Property)
Topological Descriptors (e.g., Wiener index)Property = f(Descriptor 1, Descriptor 2, Descriptor 3, ...)Glass Transition Temperature (Tg) nih.gov
Constitutional Descriptors (e.g., Molecular Weight)Solubility Parameter (δ) nih.gov
Quantum-Chemical Descriptors (e.g., Dipole Moment)Refractive Index (n) nih.gov

Machine Learning and AI in Polymer Design and Optimization

Machine learning (ML) and artificial intelligence (AI) represent a paradigm shift in materials science, offering powerful tools to navigate the complex, high-dimensional spaces common in polymer research. mdpi.com These methods can learn from existing data to predict properties, optimize processes, and discover novel materials.

Support Vector Machine (SVM) is a supervised machine learning algorithm used for both classification and regression tasks. neu.edu The core idea of SVM is to find an optimal hyperplane that best separates data points into different classes or predicts a continuous value. mdpi.comgeeksforgeeks.org SVM is particularly effective for handling the high-dimensional and often nonlinear datasets encountered in polymer science. mdpi.com

In the context of polymer property prediction, an SVM model is trained on a dataset containing polymer compositions and process conditions as inputs, and measured properties (e.g., mechanical, thermal) as outputs. mdpi.com Once trained, the model can predict the properties of new, untested polymer formulations. This capability significantly reduces the experimental workload required for materials development. SVM has been successfully applied to predict various polymer characteristics, including molecular weight, tensile strength, and density. mdpi.comresearchgate.netscihorizon.com Studies comparing different ML algorithms have sometimes shown SVM to be superior for predicting specific polymer properties. mdpi.com

Table 3: Example of an SVM Model for Polymer Property Prediction
Model Inputs (Features)SVM Model (with Kernel Function)Model Outputs (Predictions)
Monomer Ratios (e.g., Vinyl Acetate (B1210297) to this compound)Finds an optimal boundary in a high-dimensional space to predict the output value. geeksforgeeks.orgTensile Strength
Initiator ConcentrationDuctility
Polymerization TemperatureDensity scihorizon.com

Computational models are crucial for optimizing polymerization processes, offering a way to simulate and understand reaction kinetics and reactor behavior. For the free-radical polymerization of vinyl neodecanoate, kinetic modeling has been used to investigate the reaction mechanism, revealing that a process known as retardative chain transfer can significantly affect the polymerization rate. researchgate.netacs.org These simulations allow researchers to compare theoretical predictions with experimental data, leading to a refined understanding of the polymerization kinetics. acs.org

In the emulsion copolymerization of vinyl acetate and vinyl neodecanoate, computational and statistical models have been developed to address practical manufacturing challenges. For instance, models have been created to predict the formation of fouling—unwanted polymer deposits on reactor walls—based on formulation variables like initiator content and temperature. uni-hamburg.de By predicting the conditions that lead to fouling, these models enable the optimization of the process to minimize it. uni-hamburg.de

Furthermore, statistical modeling of redox-initiated emulsion polymerization has demonstrated that the conversion rate and final product properties can be adjusted independently. researchgate.net This provides greater flexibility and control over the manufacturing process, allowing for the tailoring of polymer characteristics while optimizing for efficiency and yield. researchgate.net As the field advances, AI and machine learning are expected to play an even larger role, potentially serving as "soft sensors" to enable real-time monitoring and control of polymerization reactions where physical sensors are not feasible. acs.org

Table 4: Influence of Process Parameters on Predicted Outcomes in a Computational Model for this compound Copolymerization
Process Parameter VariedEffect on Predicted OutcomeSource Finding
Increasing Initiator ConcentrationIncreases monomer conversion; may increase fouling mass.Statistical modeling confirmed that initiator content significantly influences conversion and fouling. uni-hamburg.deresearchgate.net
Increasing Reaction TemperatureIncreases polymerization rate; can increase total fouling mass.Higher temperatures were found to increase the overall fouling in the reactor system. uni-hamburg.de
Varying Redox Initiator Component RatiosAllows for adjustment of the conversion rate independently of molecular weight.It was shown that the reaction rate is adjustable by varying catalyst amount without changing key product properties. researchgate.net

Q & A

Q. How to validate novel catalytic mechanisms proposed for this compound polymerization?

  • Methodological Answer : Combine in-situ FTIR for real-time monitoring of polymerization kinetics with gel permeation chromatography (GPC) for molecular weight distribution. Validate mechanisms using kinetic Monte Carlo simulations and compare with experimental rate constants .

Tables for Methodological Reference

Parameter Technique Application Example Reference
Thermal StabilityHPLC-UVDegradation kinetics at 50°C
Purity AnalysisGC-MSDetection of synthesis byproducts
Reaction KineticsDFT CalculationsActivation energy of solvolysis
Environmental DegradationLC-MS/MSIsotopic tracing of metabolites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.